![molecular formula C18H16FN3O4 B2456263 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894032-06-5](/img/structure/B2456263.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Role in Orexin Receptor Mechanisms
Research has explored the role of compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in modulating orexin receptors, which influence feeding, arousal, stress, and drug abuse. Compounds like GSK1059865, a selective orexin-1 receptor antagonist, have been evaluated in models of binge eating in rats, indicating a potential role in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity
Studies have shown that certain substituted benzoxazaphosphorin 2-yl ureas possess significant antimicrobial activity, suggesting their potential use in combating microbial infections (Haranath et al., 2007).
Acetylcholinesterase Inhibitors
Compounds like 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural resemblance, have been synthesized and assessed for antiacetylcholinesterase activity. This indicates their potential application in treating diseases like Alzheimer's where acetylcholinesterase inhibition is beneficial (Vidaluc et al., 1995).
Complexation Studies
Research on N-(pyridin-2-yl),N'-substituted ureas has focused on their ability to form complexes with other molecules, providing insights into molecular interactions important in pharmaceutical and chemical research (Ośmiałowski et al., 2013).
Anticancer Properties
Studies have investigated the role of urea derivatives in inhibiting cancer cell growth. For example, compounds like 1-[(2,5-dioxopyrrolidin-1-yl)(phenyl)methyl] urea have been synthesized and assessed for their antimicrobial and potential anticancer properties (Rajeswari et al., 2010).
Central Nervous System Agents
Compounds structurally similar have been evaluated for their anxiolytic and muscle relaxant properties, highlighting their potential as central nervous system agents (Rasmussen et al., 1978).
Crystal Structure Analysis
Crystallographic studies have been conducted on benzoylurea pesticides, providing vital information on the structural and molecular properties of these compounds, which can be applied to enhance their effectiveness and safety (Jeon et al., 2014).
Synthesis and Enzyme Inhibition
Research has been conducted on the synthesis of urea derivatives and their role in inhibiting various enzymes. Such studies contribute to the development of new pharmaceuticals and therapeutic agents (Mustafa et al., 2014).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c19-11-2-1-3-14(6-11)22-9-13(8-17(22)23)21-18(24)20-12-4-5-15-16(7-12)26-10-25-15/h1-7,13H,8-10H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADZEPDPQVWEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea |
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